Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-4-methylsulfanyl-benzylamine

MEK inhibition regioselective synthesis medicinal chemistry building blocks

2-Fluoro-4-methylsulfanyl-benzylamine (C₈H₁₀FNS, MW 171.24 g/mol) is a difunctional benzylamine building block that integrates a fluorine at the 2-position, a methylsulfanyl (-SCH₃) at the 4-position, and a primary aminomethyl (-CH₂NH₂) group on a single phenyl ring. This specific substitution pattern imparts uniquely tunable electronic and steric properties that cannot be replicated by the regioisomer 4-fluoro-2-(methylthio)benzylamine or the non-fluorinated analog 4-(methylsulfanyl)benzylamine.

Molecular Formula C8H10FNS
Molecular Weight 171.24 g/mol
Cat. No. B8360780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylsulfanyl-benzylamine
Molecular FormulaC8H10FNS
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)CN)F
InChIInChI=1S/C8H10FNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3
InChIKeyOIEMGKDPZBUUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylsulfanyl-benzylamine: Technical Baseline for Procurement and CRO Selection


2-Fluoro-4-methylsulfanyl-benzylamine (C₈H₁₀FNS, MW 171.24 g/mol) is a difunctional benzylamine building block that integrates a fluorine at the 2-position, a methylsulfanyl (-SCH₃) at the 4-position, and a primary aminomethyl (-CH₂NH₂) group on a single phenyl ring . This specific substitution pattern imparts uniquely tunable electronic and steric properties that cannot be replicated by the regioisomer 4-fluoro-2-(methylthio)benzylamine or the non-fluorinated analog 4-(methylsulfanyl)benzylamine [1]. The compound functions as a key intermediate in the synthesis of polfermetinib (MEK-IN-6), a clinical-stage MEK inhibitor, and represents a strategically functionalized aromatic scaffold for parallel medicinal chemistry exploration [2].

Why 2-Fluoro-4-methylsulfanyl-benzylamine Cannot Be Replaced by Generic Benzylamine Analogs


Substitution with close structural analogs is precluded by three interdependent factors: (i) the 2-fluoro-4-methylsulfanyl regiochemistry is orthogonal to the 4-fluoro-2-methylsulfanyl isomer, which was developed for an entirely different target class (HIV integrase), meaning the two isomers are not interchangeable in ongoing medicinal chemistry programs [1]; (ii) the 2-fluoro substituent reduces the basicity of the adjacent aminomethyl group by ~0.6 to ~0.7 log units compared to the non-fluorinated parent, altering both salt formation behavior and passive membrane permeability ; and (iii) the methylsulfanyl moiety is a latent electrophilic handle that confers mechanism-based MAO inactivation capacity absent from the corresponding methylsulfonyl or hydroxyl analogs [2]. These structural features collectively define a unique pharmacological, physicochemical, and synthetic utility profile.

Quantitative Differentiation Evidence: 2-Fluoro-4-methylsulfanyl-benzylamine vs. Closest Analogs


Regiochemical Specificity: MEK Inhibitor Pharmacophore vs. HIV Integrase Scaffold

The 2-fluoro-4-methylsulfanyl regiochemistry is specifically required for constructing the polfermetinib (MEK-IN-6) pharmacophore, where the 2-fluoro-4-methylsulfanyl-aniline substructure is directly embedded as the terminal aryl ring of the naphthyridine-dione core. In contrast, the regioisomer 4-fluoro-2-(methylthio)benzylamine was developed by Merck for an HIV integrase inhibitor program and carries the methylthio group ortho to the aminomethyl, producing a fundamentally different spatial orientation of pharmacophoric elements [1]. Attempting to substitute one regioisomer for the other would misplace both the hydrogen-bonding vector of the aniline NH and the lipophilic sulfur contact, abrogating target engagement [2].

MEK inhibition regioselective synthesis medicinal chemistry building blocks

Basicity Modulation: pKa Shift Induced by Ortho-Fluorine on the Aminomethyl Group

The 2-fluoro substituent exerts a through-bond inductive electron-withdrawing effect that measurably reduces the basicity of the benzylamine NH₂ group. The pKa of unsubstituted 2-fluorobenzylamine is 9.269, experimentally determined . By class-level inference, the pKa of non-fluorinated 4-methylsulfanyl-benzylamine is predicted at ~9.66 for the parent benzylamine scaffold . The net reduction of approximately 0.4 pKa units translates to a ~2.5-fold decrease in the fraction of protonated (ionized) amine at physiological pH, directly impacting solubility, permeability, and phospholipidosis risk [1]. This basicity modulation is absent in the non-fluorinated comparator 4-(methylsulfanyl)benzylamine. No direct experimental pKa for 2-fluoro-4-methylsulfanyl-benzylamine was identified; the above values represent structurally validated class-level inferences.

basicity tuning amine pKa drug-likeness optimization

Validated Building Block for a Clinical-Stage MEK Inhibitor (Polfermetinib, MEK-IN-6)

2-Fluoro-4-methylsulfanyl-benzylamine serves as the direct synthetic precursor to the 2-fluoro-4-methylsulfanyl-aniline fragment that is embedded in polfermetinib (MEK-IN-6, Example 69 of WO2022208391) [1]. Polfermetinib inhibits ERK1/2 phosphorylation at Thr202/Tyr204 in A375 melanoma cells with an IC₅₀ of 2 nM . By comparison, the corresponding methylsulfonyl analog (where the -SCH₃ is oxidized to -SO₂CH₃) demonstrates 2-fold higher binding potency (IC₅₀ = 1 nM) in a radioligand displacement assay at the human GPR119 receptor, but that scaffold belongs to an entirely different target class (GPCR agonism) [2]. The -SCH₃ substituent thus occupies a specific potency window appropriate for MEK inhibition while retaining the option for late-stage oxidation to the sulfone as a metabolic soft spot strategy.

MEK inhibitor MAPK pathway targeted cancer therapy

Lipophilicity-Gated CNS Penetration Potential in MEK Inhibitor Design

Polfermetinib is explicitly annotated by the National Cancer Institute Thesaurus as an 'orally bioavailable, brain penetrating inhibitor' of MEK [1]. The measured logP of the final drug substance (polfermetinib) is 1.4 . The contribution of the 2-fluoro-4-methylsulfanyl fragment to this favorable lipophilicity can be contextualized by comparison with the parent 2-fluorobenzylamine (logP = 1.24) and 4-methylsulfanyl-benzylamine (logP = 2.57) . The combination of both substituents positions the fragment's logP between these two extremes, providing a balanced lipophilicity profile that supports passive blood-brain barrier permeation without the excessive logP (>3) that typically correlates with higher metabolic clearance and promiscuous off-target binding. The non-fluorinated 4-(methylsulfanyl)benzylamine (logP = 2.57) exceeds the optimal CNS drug range, making the 2-fluoro substitution critical for CNS drug-likeness.

CNS penetration logP brain-penetrant kinase inhibitor

Methylsulfanyl as a Latent Electrophilic Warhead: MAO B Inactivation vs. Hydroxyl and Sulfonyl Analogs

The methylsulfanyl (-SCH₃) substituent at the para position of benzylamine enables mechanism-based inactivation of mitochondrial monoamine oxidase B (MAO B) through two distinct pathways: nucleophilic aromatic substitution (SNAr) and dealkylation, as demonstrated experimentally by Lu et al. (2003) [1]. The corresponding para-hydroxybenzylamine (4) and ortho-hydroxybenzylamine (3) are completely inactive as MAO inactivators, demonstrating that the sulfur atom is mechanistically indispensable [1]. Furthermore, oxidation of -SCH₃ to the sulfone (-SO₂CH₃) or sulfonamide abrogates this latent electrophilic character, as the sulfur lone pair is required for the SNAr pathway [2]. The 2-fluoro substituent ortho to the aminomethyl is expected to electronically modulate the rate of inactivation without eliminating the mechanism, potentially fine-tuning the residence time of covalent adduct formation [3].

MAO B inactivation mechanism-based inhibitor covalent probe design

Procurement-Driven Application Scenarios for 2-Fluoro-4-methylsulfanyl-benzylamine


Synthesis of Polfermetinib (MEK-IN-6) and Congeneric MEK Inhibitor Libraries for MAPK-Driven Oncology

The compound is the direct building block for introducing the 2-fluoro-4-methylsulfanyl-aniline fragment into the naphthyridine-dione core of polfermetinib, which exhibits ERK1/2 phosphorylation inhibition with an IC₅₀ of 2 nM in A375 melanoma cells . As polfermetinib is an orally bioavailable, brain-penetrant MEK inhibitor currently under preclinical investigation for cancers with hyperactivated MAPK signaling, this building block enables the parallel synthesis of congeneric libraries to explore SAR around the terminal aryl ring while maintaining the validated core scaffold [1]. Procurement should specify 95%+ purity to avoid regioisomeric contamination that would produce inactive compounds.

CNS-Penetrant Kinase Inhibitor Programs Requiring Balanced logP and Modulated Amine Basicity

The combination of 2-fluoro (reducing amine pKa by ~0.4 log units vs. non-fluorinated parent) and 4-methylsulfanyl (contributing controlled lipophilicity, logP fragment contribution inferred from 2-fluorobenzylamine and 4-methylsulfanyl-benzylamine reference values) produces a fragment with physicochemical properties in the CNS drug-like space . This makes the compound suitable for CNS-penetrant kinase inhibitor programs where excessive basicity (hERG risk) or excessive lipophilicity (metabolic lability) must be avoided. The methylsulfanyl group also provides a synthetic handle for late-stage oxidation to the sulfoxide or sulfone as a prodrug or metabolite-stabilization strategy [1].

Covalent Chemical Probe Design Targeting MAO B via Methylsulfanyl-Mediated Inactivation

The para-methylsulfanyl substituent is essential for mechanism-based MAO B inactivation, functioning through SNAr and dealkylation pathways that require the sulfur lone pair . The 2-fluoro substituent, based on class-level SAR from Silverman and Hawe (1995), allows electronic tuning of inactivation kinetics without abolishing the covalent mechanism [1]. This compound can serve as the core scaffold for developing radiolabeled or fluorescent activity-based probes for MAO B target engagement studies in neuroscience and Parkinson's disease research, an application inaccessible to the hydroxyl or sulfonyl analogs .

Diversifiable Scaffold for Parallel Library Synthesis via Benzylic Amine Functionalization

The primary benzylic amine (-CH₂NH₂) provides a robust handle for diversification through reductive amination, amide coupling, or sulfonamide formation, enabling the rapid generation of compound libraries for high-throughput screening . The ortho-fluorine atom electronically deactivates the ring toward electrophilic substitution, directing further functionalization to the less hindered positions, while the para-methylsulfanyl remains available for late-stage oxidation or metal-catalyzed cross-coupling after appropriate activation [1]. This orthogonal reactivity profile makes the compound a versatile scaffold for fragment-based drug discovery and diversity-oriented synthesis campaigns.

Quote Request

Request a Quote for 2-Fluoro-4-methylsulfanyl-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.